![molecular formula C19H16FN5OS B2723395 N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1013771-52-2](/img/structure/B2723395.png)

N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

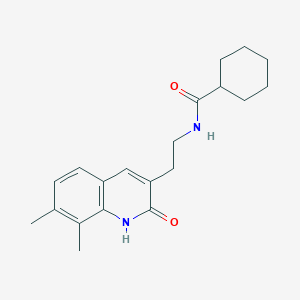

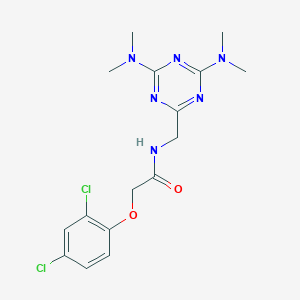

This compound is a complex organic molecule that contains several functional groups including a fluorobenzo[d]thiazol-2-yl group, a dimethylpyrazole group, and a pyridin-2-ylmethyl group . These groups are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized by coupling reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications

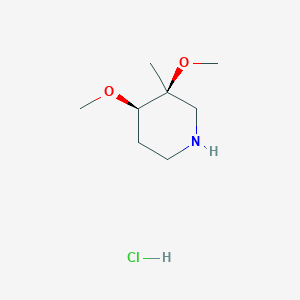

Thiazole-Aminopiperidine Hybrid Analogues as Mycobacterium tuberculosis Inhibitors

A study by Jeankumar et al. (2013) designed thiazole-aminopiperidine hybrid analogues to inhibit Mycobacterium tuberculosis GyrB. The compounds showed promising antituberculosis activity without cytotoxic effects at 50 μM concentration. This research highlights the potential of thiazole derivatives in developing new antituberculosis agents (Jeankumar et al., 2013).

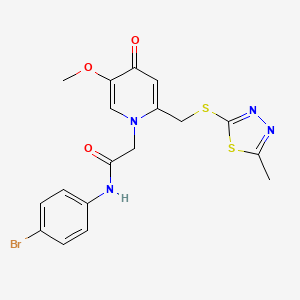

Antibacterial Agents Derived from Benzo[d]thiazolyl

Palkar et al. (2017) synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, which displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. This study contributes to the understanding of benzo[d]thiazolyl compounds as potential antibacterial agents (Palkar et al., 2017).

Antipsychotic Potential of 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols

Research by Wise et al. (1987) on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed these compounds' antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This suggests a unique mechanism of action for antipsychotic therapy, highlighting the diverse potential applications of fluorobenzo[d]thiazol derivatives in psychiatric medicine (Wise et al., 1987).

Thiazolothiazole Fluorophores for Optoelectronic Applications

Woodward et al. (2017) synthesized N,N'-dialkylated and N,N'-dibenzylated dipyridinium thiazolo[5,4-d]thiazole derivatives showing strong blue fluorescence and distinctive, reversible yellow to dark blue electrochromism at low reduction potentials. These properties make them attractive for multifunctional optoelectronic, electron transfer sensing, and photochemical applications, illustrating the utility of fluorinated thiazolothiazoles in advanced material science (Woodward et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-tubercular activity . Therefore, it is possible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . This suggests that the compound may interact with specific proteins or enzymes within the bacterium to inhibit its growth and proliferation.

Biochemical Pathways

Given the potential anti-tubercular activity, it is likely that the compound interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to inhibition of bacterial growth .

Result of Action

Based on the potential anti-tubercular activity, it can be inferred that the compound may lead to the inhibition of growth and proliferation of mycobacterium tuberculosis .

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5OS/c1-12-10-15(23-24(12)2)18(26)25(11-13-6-3-4-9-21-13)19-22-17-14(20)7-5-8-16(17)27-19/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRWCYBZXHNDEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2723314.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2723320.png)

![ethyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2723324.png)

![(Z)-ethyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723329.png)

![N-(3-chloro-4-fluorophenyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2723331.png)

![1-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methylphenyl)piperazine](/img/structure/B2723335.png)